![molecular formula C10H11N3S2 B1268361 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine CAS No. 299442-42-5](/img/structure/B1268361.png)

5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to "5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine", involves various strategies that leverage the unique reactivity of sulfur and nitrogen atoms within the thiadiazole ring. Techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches are employed to enhance selectivity, yield, purity, and pharmacokinetic activity of these compounds (Sahiba et al., 2020). These synthetic approaches aim at developing multifunctional drugs with improved activity by exploring the chemistry of thiazolidine and 1,3,4-thiadiazole derivatives for potential pharmaceutical applications.

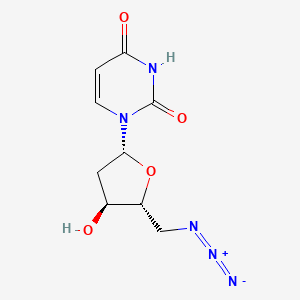

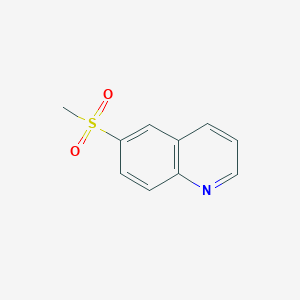

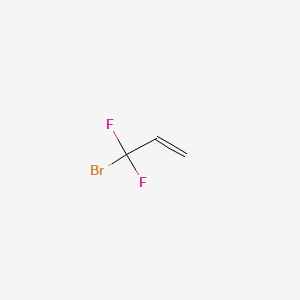

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing sulfur and nitrogen atoms, which significantly influences their chemical and biological behavior. The strategic placement of sulfur enhances the pharmacological properties of these compounds, making them suitable for probe design and drug development. The molecular framework allows for diverse therapeutic and pharmaceutical activities, which are crucial in designing next-generation drug candidates (Sahiba et al., 2020).

Chemical Reactions and Properties

Thiadiazole derivatives undergo a variety of chemical reactions, offering enormous scope in medicinal chemistry due to their reactivity towards electrophilic and nucleophilic reagents under different conditions. This reactivity pattern allows for the synthesis of a wide range of biologically active molecules, demonstrating significant antimicrobial, anti-inflammatory, and anticancer activities. The versatility of thiadiazole scaffolds is further highlighted by their ability to engage in reactions leading to novel compounds with enhanced pharmacological profiles (Makki et al., 2019).

科学的研究の応用

Antituberculosis Agents

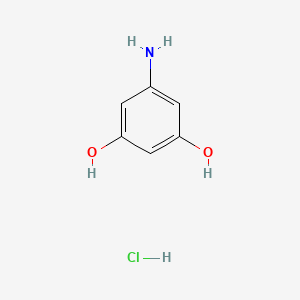

5-Substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-thiadiazoles, including variants similar to 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine, have been identified as potent antituberculosis agents. They show outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with low toxicity in mammalian cell lines and human hepatocytes. Their selective antimycobacterial effect and non-mutagenic activity make them particularly interesting for further research in this area (Karabanovich et al., 2016).

Photosensitizers in Cancer Therapy

Compounds similar to 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine have been explored for their potential in photodynamic cancer therapy. They demonstrate good fluorescence properties and high singlet oxygen quantum yield, important for Type II photosensitization mechanisms in cancer treatment (Pişkin et al., 2020).

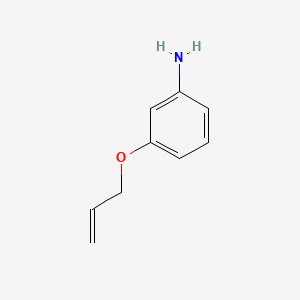

Antifungal Activity

Aminobenzolamide derivatives of 1,3,4-thiadiazole, structurally similar to the compound , have been found to be effective antifungal agents against Aspergillus and Candida species. These findings suggest potential applications in antifungal therapies (Mastrolorenzo et al., 2000).

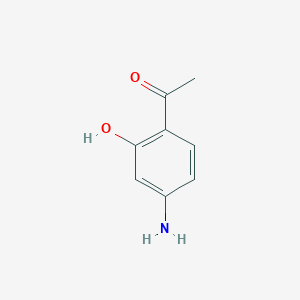

Antidepressant and Anxiolytic Properties

Certain 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, closely related to 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine, have been shown to possess antidepressant and anxiolytic properties. These compounds could be potential candidates for treating depression and anxiety disorders (Clerici et al., 2001).

Cytotoxicity Against Cancer Cells

Derivatives of 1,3,4-thiadiazole have been evaluated for their cytotoxicity against various human cancer cell lines, showing potential as anticancer agents. This suggests the relevance of 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine in cancer research (Shi et al., 2013).

Safety And Hazards

特性

IUPAC Name |

5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-7-3-2-4-8(5-7)6-14-10-13-12-9(11)15-10/h2-5H,6H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGNLNYRCDYOLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341223 |

Source

|

| Record name | 5-{[(3-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine | |

CAS RN |

299442-42-5 |

Source

|

| Record name | 5-{[(3-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。